molecular formula C13H10O3 B046900 1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid CAS No. 24758-31-4

1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid

Cat. No.: B046900
CAS No.: 24758-31-4
M. Wt: 214.22 g/mol
InChI Key: VYFGHUAUIIFACL-UHFFFAOYSA-N
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Description

1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H10O3 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Transformation into Isopropylidene Derivatives for Stereochemistry Studies

    This acid is used for transforming into isopropylidene derivatives to study their stereochemistry (Yamaye et al., 2004).

  • Key Product in Reaction Pathway Studies

    It is crucial in studying reaction pathways and mechanisms of lactone and acetal formation (Kito et al., 1991).

  • Construction of Enantiomerically Enriched Atropoisomeric Furans

    The compound is useful for creating enantiomerically enriched atropoisomeric furans through a central to axial chirality conversion strategy (Wang & Tong, 2017).

  • Anticancer and NF-ΚB Inhibitory Activities

    Novel analogs of this compound exhibit potent cytotoxicity and NF-κB inhibitory activities, potentially useful as anticancer agents (Choi et al., 2016).

  • Rapid Synthesis for Natural Products

    A novel synthesis approach developed for dihydronaphtho[1,2-b]furans, applicable to biologically important natural products like furomollugin (Xia & Lee, 2013).

  • Anti-Cancer Potential

    Certain derivatives show promising anti-cancer potential, with compound 3b exhibiting significant anti-proliferative activities (Islam et al., 2020).

  • Synthesis of Functionalized Derivatives

    There is a method for synthesizing functionalized derivatives from substituted 2,4a-dihydronaphtho[2,1-c][1,2]dioxines and stabilized phosphorus ylides (Haselgrove et al., 1999).

  • Synthesis of Novel Derivatives

    A one-step synthesis method has been developed for creating ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate and related derivatives (Arrault et al., 2001).

  • Cascade Cyclization Synthesis

    The compound can be synthesized with high yields through synergistic Lewis-Brnsted Acid catalyzed cascade cyclization of specific ketones (Jaithum et al., 2022).

  • Microwave Irradiation Synthesis

    Microwave irradiation can lead to good to excellent yields in the synthesis of novel dihydronaphtho[2,1-b]furans (Vaughan & Jha, 2009).

  • Efficient Synthesis of Derivatives

    An efficient synthesis method exists for 1-amino-2-naphthalenecarboxylic acid derivatives, leading to analogues of arylnaphthofuranone lignans (Kobayashi et al., 1997).

  • Polysubstituted Derivatives Construction

    Triarylaminium salt is an effective initiator for constructing polysubstituted derivatives and their aerobic oxidative aromatization (Huo et al., 2012).

  • Synthesis of Natural Products

    Ag(i)-catalyzed intramolecular transannulation methods allow the synthesis of biologically important natural products (Dawande et al., 2016).

  • Oxidative Rearrangement for Derivative Synthesis

    The compound can be synthesized through oxidative rearrangement of specific chromenes (Korzhenko et al., 2021).

  • Study of Enzymatic Hydrolysis

    Chymotrypsin hydrolyzes specific derivatives of this compound rapidly and with high stereospecificity (Hayashi & Lawson, 1969).

  • One-Pot Green Synthesis Approach

    A one-pot protocol exists for synthesizing novel polysubstituted derivatives, avoiding expensive catalysts and toxic solvents (Sadeghpour et al., 2015).

  • Mechanism Involving o-Quinone Methide Intermediate

    The reaction mechanism involves the formation of an o-quinone methide intermediate, followed by Michael-type addition and intramolecular nucleophilic substitution (Osyanin et al., 2013).

Mechanism of Action

Target of Action

1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid is a member of the dihydronaphthofurans (DHNs) class of compounds . These compounds are known to have significant biological and pharmacological activities . The primary target of this compound is the nuclear factor-κB (NF-κB) , a transcription factor that plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, and infections .

Mode of Action

The compound interacts with NF-κB, inhibiting its activity . This interaction results in the suppression of the transcription factor’s ability to activate genes involved in inflammation, cell proliferation, and other immune responses . The exact molecular mechanism of this interaction is still under investigation.

Biochemical Pathways

The inhibition of NF-κB disrupts several biochemical pathways. NF-κB is involved in the regulation of various genes that control immune responses, inflammation, cell proliferation, and cell survival . Therefore, the inhibition of NF-κB by this compound can potentially affect these pathways, leading to altered immune responses and reduced inflammation .

Pharmacokinetics

It is known that the compound is solid at room temperature , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The inhibition of NF-κB by this compound can lead to a decrease in the expression of genes regulated by this transcription factor . This can result in reduced inflammation and altered immune responses . In addition, the compound has shown potent cytotoxicity against certain cancer cell lines , suggesting potential anticancer effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to UV or sunlight can cause vinylidene-naphthofurans, a class of compounds to which this compound belongs, to exhibit photochromic properties This could potentially affect the compound’s stability and efficacy

Future Directions

The compound has shown promising results as an anticancer agent and inhibitor of NF-κB activity . Future research could focus on further exploring its potential therapeutic applications, particularly in the treatment of cancer.

Properties

IUPAC Name

1,2-dihydrobenzo[e][1]benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-13(15)12-7-10-9-4-2-1-3-8(9)5-6-11(10)16-12/h1-6,12H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFGHUAUIIFACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377001
Record name 1,2-dihydronaphtho[2,1-b]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24758-31-4
Record name 1,2-dihydronaphtho[2,1-b]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid
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